molecular formula C10H9N3O B8418564 2-(but-3-ynyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-(but-3-ynyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B8418564
M. Wt: 187.20 g/mol
InChI Key: MHTCFONYEOOHRQ-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

The title compound was prepared in accordance with the general method of Example 109(D), from [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (405 mg, 3.00 mmol) and but-3-yn-1-ol (200 mg, 2.85 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 140 mg (0.75 mmol, 26%) of 2-(but-3-ynyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH2:11](O)[CH2:12][C:13]#[CH:14]>>[CH2:14]([N:2]1[C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1)[CH2:13][C:12]#[CH:11]

Inputs

Step One
Name
Quantity
405 mg
Type
reactant
Smiles
N=1NC(N2C1C=CC=C2)=O
Name
Quantity
200 mg
Type
reactant
Smiles
C(CC#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1N=C2N(C=CC=C2)C1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.75 mmol
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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